molecular formula C19H18N2O2S B3009057 2-(ethylthio)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034313-78-3

2-(ethylthio)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide

Cat. No. B3009057
CAS RN: 2034313-78-3
M. Wt: 338.43
InChI Key: WBGIJOCZHDTBGA-UHFFFAOYSA-N
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Description

The compound “2-(ethylthio)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide” is a complex organic molecule. It contains a benzamide moiety, a furan ring, and a pyridine ring, which are common structures in many pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The molecule contains several functional groups: an amide group (part of the benzamide moiety), a furan ring, and a pyridine ring. These groups could potentially participate in various chemical reactions .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the amide, furan, and pyridine groups. For instance, the amide could undergo hydrolysis under acidic or basic conditions, while the furan and pyridine rings might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could enhance its solubility in polar solvents, while the aromatic rings could contribute to its stability .

Scientific Research Applications

Drug Delivery Systems

These applications highlight the versatility and potential impact of 2-(ethylthio)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide in various scientific domains. Keep in mind that ongoing research may uncover additional uses or refine existing ones. If you’d like further details on any specific application, feel free to ask! 🌟

Future Directions

The potential applications of this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied as a potential therapeutic agent .

properties

IUPAC Name

2-ethylsulfanyl-N-[[5-(furan-3-yl)pyridin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-2-24-18-6-4-3-5-17(18)19(22)21-11-14-9-16(12-20-10-14)15-7-8-23-13-15/h3-10,12-13H,2,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBGIJOCZHDTBGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NCC2=CC(=CN=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(ethylthio)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide

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